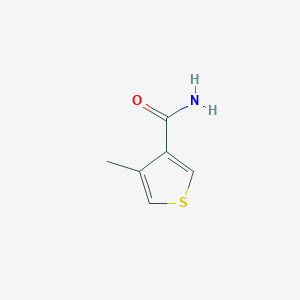
4-Methylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylthiophene-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C6H7NOS and its molecular weight is 141.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of 4-methylthiophene-3-carboxamide exhibit significant analgesic and anti-inflammatory effects. These properties make them potential candidates for pain management therapies. Studies have demonstrated that these derivatives can modulate inflammatory pathways, suggesting interactions with specific receptors or enzymes involved in pain signaling.
Case Study: EphA4 Ligand Binding
A recent study explored the use of this compound derivatives in targeting the EphA4 receptor, implicated in various diseases, including cancer and neurodegenerative disorders. The compound's structural modifications resulted in enhanced binding affinity to the EphA4 ligand binding domain, indicating its potential as a therapeutic agent in treating conditions mediated by this receptor .
| Compound | Binding Affinity (Kd) | Notes |
|---|---|---|
| Compound 11 | Low micromolar range | Significant interaction with EphA4 |
| Compound 22 | Moderate affinity | Less effective than Compound 11 |
| Compound 23 | High potency | Induced receptor phosphorylation |
Material Science Applications
Due to its unique structural characteristics, this compound is also explored in materials science. Its ability to enhance lipophilicity can improve the bioavailability of materials used in drug delivery systems. The thiophene moiety is known for contributing to electronic properties beneficial for organic semiconductors and photovoltaic applications.
Synthetic Methods
Several synthetic routes have been developed for producing this compound, demonstrating its accessibility for research and industrial applications. These methods include:
- Direct Amide Formation : Reaction of 4-methylthiophene-3-carboxylic acid with ammonia or amines.
- N-Acylation of Amines : Utilizing acyl chlorides or anhydrides to introduce the carboxamide functionality.
These synthetic approaches highlight the versatility of this compound as a building block for more complex molecules.
Propriétés
Numéro CAS |
189330-32-3 |
|---|---|
Formule moléculaire |
C6H7NOS |
Poids moléculaire |
141.19 g/mol |
Nom IUPAC |
4-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C6H7NOS/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H2,7,8) |
Clé InChI |
BMGPRFQPACSOQX-UHFFFAOYSA-N |
SMILES |
CC1=CSC=C1C(=O)N |
SMILES canonique |
CC1=CSC=C1C(=O)N |
Synonymes |
3-Thiophenecarboxamide,4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















